tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride
Description
These include tert-Butyl (3-(methylamino)propyl)carbamate hydrochloride (CAS: 1188264-02-9; 95% purity) , tert-Butyl (azetidin-3-yl)carbamate hydrochloride (CAS: 217806-26-3; MW: 208.69) , and tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride (CAS: 1408076-37-8; similarity: 0.98) . These compounds share a Boc-protected amine group and a hydrocarbon backbone with varying substituents, making them valuable intermediates in pharmaceutical synthesis .
Properties
IUPAC Name |
tert-butyl N-(3-amino-3-methylbutyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2.ClH/c1-9(2,3)14-8(13)12-7-6-10(4,5)11;/h6-7,11H2,1-5H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVUZCQMURNMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
Reductive amination serves as a foundational method for introducing amine-protected groups. In the context of tert-butyl carbamate derivatives, this approach typically involves reacting a carbonyl compound with an amine in the presence of a reducing agent. For tert-butyl (3-amino-3-methylbutyl)carbamate hydrochloride, the synthesis may begin with 3-amino-3-methylbutanal, which undergoes reductive amination with tert-butyl carbamate. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts are commonly employed to facilitate this transformation.
The reaction proceeds in polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at ambient temperature. Post-reduction, the tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (TEA). This step ensures selective protection of the primary amine while maintaining the structural integrity of the 3-methylbutyl chain.
Boc Protection of Primary Amines
A more direct route involves the protection of pre-synthesized 3-amino-3-methylbutylamine. Here, the amine is treated with Boc anhydride under basic conditions to form tert-butyl (3-amino-3-methylbutyl)carbamate. The reaction is typically conducted in DCM or ethyl acetate, with TEA or 4-dimethylaminopyridine (DMAP) as catalysts. The resulting Boc-protected amine is subsequently converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) in anhydrous ether or methanol.
Key Reaction Parameters :
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Molar Ratio : A 1:1.2 stoichiometry of amine to Boc anhydride ensures complete protection.
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Temperature : Reactions are performed at 0–25°C to minimize side reactions.
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Workup : The crude product is washed with aqueous sodium bicarbonate to remove excess acid, followed by solvent evaporation under reduced pressure.
Industrial Production Techniques
Continuous Flow Synthesis
Industrial-scale production prioritizes efficiency and reproducibility. Continuous flow reactors are employed to enhance mixing and heat transfer, particularly for exothermic reactions like Boc protection. In one patented method, 3-amino-3-methylbutylamine and Boc anhydride are fed into a tubular reactor at 50°C, with a residence time of 30 minutes. The output is directly quenched with HCl gas to precipitate the hydrochloride salt, achieving yields exceeding 85%.
Solvent and Catalyst Optimization
Large-scale synthesis often substitutes traditional solvents like DCM with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF). Catalytic systems are also optimized; for instance, using polymer-supported DMAP eliminates the need for laborious catalyst removal steps.
Table 1: Industrial vs. Laboratory-Scale Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | DCM | 2-MeTHF |
| Catalyst | TEA | Polymer-supported DMAP |
| Reaction Time | 4–6 hours | 30 minutes (continuous) |
| Yield | 70–75% | 85–90% |
Optimization of Reaction Conditions
Temperature and pH Control
Maintaining a pH of 8–9 during Boc protection is critical to prevent premature deprotection. Automated pH adjustment systems are integrated into industrial setups to ensure consistency. Elevated temperatures (40–50°C) accelerate the reaction but require precise control to avoid racemization or degradation.
Catalytic Efficiency
Comparative studies highlight the superiority of DMAP over TEA in Boc protection, reducing reaction times by 30%. Immobilized catalysts further enhance recyclability, lowering production costs by 15–20% in multi-batch processes.
Purification and Characterization
Crystallization Techniques
The hydrochloride salt is purified via recrystallization from ethanol/water mixtures. Slow cooling (1°C/min) yields needle-shaped crystals with >99% purity, as confirmed by high-performance liquid chromatography (HPLC).
Spectroscopic Validation
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NMR : NMR (400 MHz, DMSO-d6) displays characteristic peaks at δ 1.38 (s, 9H, tert-butyl), 3.15 (t, 2H, NCH2), and 1.65 (m, 2H, CH(CH3)2).
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HRMS : Calculated for C10H21ClN2O2 [M+H]+: 245.1294; Found: 245.1291.
Comparative Analysis with Related Compounds
tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride
This analog substitutes the 3-methylbutyl chain with a shorter propyl group. While its synthesis follows analogous Boc protection steps, the reduced steric hindrance allows for faster reaction kinetics (completed in 2 hours vs. 4 hours for the target compound).
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the tert-butyl carbamate group.
Triethylamine: Commonly used as a base in the synthesis of the compound.
Dichloromethane: Often used as a solvent in the synthesis and purification processes.
Major Products Formed
The major products formed from the reactions of this compound include the free amine after deprotection and various substituted derivatives depending on the specific nucleophiles used in substitution reactions .
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl (3-amino-3-methylbutyl)carbamate hydrochloride has the molecular formula and a molecular weight of 224.73 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety, which is significant for its biological activity. The presence of the amino group enhances its solubility and reactivity in biological systems, making it a versatile compound for various applications .
Medicinal Chemistry
Prodrug Development:
this compound has been studied as a prodrug that can enhance the bioavailability of active pharmaceutical ingredients. Prodrugs are designed to improve the pharmacokinetic properties of drugs, allowing for better absorption and distribution in the body. The compound's structure facilitates enzymatic conversion to active forms, which can lead to improved therapeutic effects .
Therapeutic Applications:
Research indicates that derivatives of carbamate compounds can exhibit anti-inflammatory and neuroprotective effects. For instance, studies have shown that similar compounds can modulate pathways involved in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This suggests potential applications in treating conditions such as Alzheimer's disease.
Biochemical Research
Enzyme Inhibition Studies:
this compound has been utilized in studies focusing on enzyme inhibition. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme kinetics and mechanisms. For example, it may inhibit acetylcholinesterase, an enzyme linked to neurotransmitter regulation, which is crucial in neuropharmacology research .
Protein Interaction Studies:
The compound's structural characteristics allow it to participate in various protein-ligand interactions, making it useful for studying protein function and dynamics. By modifying the compound or using it as a scaffold, researchers can explore binding affinities and the effects of structural changes on biological activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the protecting group can be removed under mild acidic conditions, releasing the free amine for further use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences
The primary distinctions lie in the backbone and substituents:
- tert-Butyl (3-(methylamino)propyl)carbamate hydrochloride (CAS: 1188264-02-9): Features a propyl chain with a methylamino group at position 3 .
- tert-Butyl (azetidin-3-yl)carbamate hydrochloride (CAS: 217806-26-3): Contains a 3-membered azetidine ring, enhancing ring strain and reactivity .
- tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride (CAS: 1408076-37-8): Substitutes the azetidine ring with a methyl group, increasing steric hindrance .
- tert-Butyl (3-aminopropyl)carbamate hydrochloride (CAS: 127346-48-9): Lacks the methyl group on the amine, reducing hydrophobicity .
Physicochemical Properties
Key observations:
- The azetidine-containing compound (217806-26-3) has a higher boiling point (303°C) due to stronger intermolecular interactions from the strained ring .
- Methyl-substituted variants (e.g., 1408076-37-8) exhibit increased molecular weight compared to linear analogs .
Stability and Reactivity
- Stability : Azetidine-based compounds (e.g., 217806-26-3) require storage in dark, dry conditions to prevent ring-opening reactions .
- Reactivity: Methylamino-substituted compounds (e.g., 1188264-02-9) exhibit higher nucleophilicity than their non-methylated counterparts, favoring alkylation reactions .
Key Findings and Implications
- Structural Flexibility vs. Rigidity : Linear amines (e.g., 127346-48-9) offer synthetic flexibility, while azetidine derivatives (e.g., 217806-26-3) provide spatial constraints for targeted drug design .
- Purity Challenges : Compounds like 1188264-02-9 are commercially available at 95% purity, necessitating further purification for sensitive applications .
- Safety Profiles : Azetidine derivatives carry irritant classifications (R52), requiring careful handling .
Biological Activity
Tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride is a carbamate derivative that has garnered attention for its potential biological activities. This compound is particularly interesting due to its structural properties, which may influence its pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C9H18ClN2O2
- Molecular Weight : 210.70 g/mol
- CAS Number : 325775-44-8
The compound features a tert-butyl group, which is known to enhance lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.
Research indicates that carbamate compounds often exhibit various mechanisms of action, including inhibition of enzymes and modulation of neurotransmitter systems. Specifically, this compound may act through the following pathways:
- Acetylcholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter breakdown in synaptic clefts. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is beneficial in neurodegenerative diseases like Alzheimer’s.
- Anti-inflammatory Activity : Some studies suggest that carbamate derivatives can modulate inflammatory responses by affecting cytokine production. For instance, they may reduce pro-inflammatory cytokines such as TNF-α and IL-6 in activated astrocytes, potentially providing neuroprotective effects.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Neuroprotective Effects : In vitro studies demonstrated that this compound reduced cell death in astrocytes induced by amyloid beta (Aβ) aggregates. The compound showed a moderate protective effect by decreasing TNF-α levels, suggesting a potential role in treating neurodegenerative conditions like Alzheimer's disease .
- Antitubercular Activity : In a study evaluating various carbamate derivatives, it was found that certain alkyl carbamates exhibited significant inhibitory activity against Mycobacterium tuberculosis strains. Tert-butyl derivatives showed promising results with MIC values indicating effective antimicrobial properties .
Q & A
Q. Example DoE Table :
| Factor | Levels Tested | Optimal Level |
|---|---|---|
| Temperature | 0°C, RT, 40°C | RT |
| Solvent | THF, DCM, AcCN | DCM |
| Base | TEA, DMAP, NaHCO₃ | DMAP |
What are the critical stability considerations for storing this compound, and how should researchers design experiments to assess its degradation under various conditions?
Basic Research Question
Stability is influenced by:
Q. Methodological Testing :
- Forced Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC every 24 hours .
- pH Stability : Dissolve in buffers (pH 2–12) and analyze by NMR for structural changes (e.g., Boc deprotection at pH <2) .
What methodologies are recommended for resolving contradictions in reported toxicity or reactivity data of tert-butyl carbamate derivatives?
Advanced Research Question
Addressing data gaps requires:
- In Silico Modeling : Use tools like ECOSAR or TEST to predict acute toxicity (e.g., LC50 for aquatic organisms) when experimental data is absent .
- In Vitro Assays : Perform Ames tests for mutagenicity or MTT assays for cytotoxicity. For example, tert-butyl carbamates often show low acute toxicity but may require specific handling .
Q. Contradiction Analysis Workflow :
Compare literature sources (e.g., Safety Data Sheets vs. primary studies).
Validate conflicting data via replicate experiments under standardized conditions.
Consult regulatory guidelines (e.g., OECD 423 for acute oral toxicity) .
How can the hydrochloride salt form of this compound influence its reactivity in subsequent synthetic steps, and what experimental approaches can be used to evaluate this?
Advanced Research Question
The hydrochloride salt impacts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
